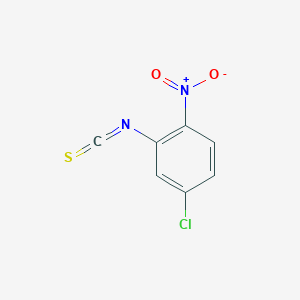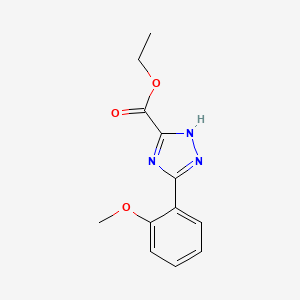
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cytokine production and suppression of intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde include:
2-chloro-4-fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
2-chloro-4-fluorophenol: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-chloro-4-fluorotoluene: Utilized in the production of various chemical intermediates.
Eigenschaften
Molekularformel |
C10H6ClFN2O |
|---|---|
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI-Schlüssel |
ADVKTKMHQYSGCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)


![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
